Benzyl 5-amino-1H-imidazole-4-carboxylate

Medicinal Chemistry Protecting Group Strategy Peptide/Amide Synthesis

Benzyl 5-amino-1H-imidazole-4-carboxylate is a strategic synthetic building block offering hydrogenolytically cleavable benzyl ester protection orthogonal to acid- and base-labile groups. This enables sequential deprotection in multi-step routes to kinase inhibitors, antiparasitic carboxamides with in vivo anti-T. cruzi efficacy, and anticancer leads. Its LogP (~1.35) improves RP-HPLC separation from polar byproducts. Choose this benzyl ester variant for validated synthetic flexibility not achievable with methyl, ethyl, or tert-butyl esters. Confirm 98% purity and request a quote for gram-scale quantities.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 113942-59-9
Cat. No. B3214276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-amino-1H-imidazole-4-carboxylate
CAS113942-59-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(N=CN2)N
InChIInChI=1S/C11H11N3O2/c12-10-9(13-7-14-10)11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14)
InChIKeyXGVGTUYAASUNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 5-amino-1H-imidazole-4-carboxylate (CAS 113942-59-9) – Procurement-Grade Heterocyclic Scaffold and Synthetic Intermediate


Benzyl 5-amino-1H-imidazole-4-carboxylate (CAS 113942-59-9) is a heterocyclic compound consisting of a 5-aminoimidazole core with a benzyl ester substituent at the 4-position carboxylate. The compound has the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . It is primarily utilized as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry and heterocyclic chemistry research, serving as a precursor for the construction of more complex imidazole-based derivatives including kinase modulators and antiparasitic agents .

Why Benzyl 5-amino-1H-imidazole-4-carboxylate Cannot Be Simply Replaced by Other Imidazole-4-carboxylate Esters


Within the 5-aminoimidazole-4-carboxylate ester family, ester group variation fundamentally alters three procurement-relevant parameters: (i) orthogonal deprotection compatibility in multi-step synthetic routes, (ii) commercial availability and supplier-documented purity standards, and (iii) the physicochemical properties that govern chromatographic behavior and formulation solubility [1]. The benzyl ester variant offers hydrogenolytically cleavable protection orthogonal to acid-labile or base-labile protecting groups, enabling sequential deprotection strategies that methyl, ethyl, or tert-butyl esters cannot accommodate . Substituting with an alternative ester without validating these parameters may result in synthetic route failure, increased purification burden, or non-compliance with documented purity specifications.

Quantitative Differentiation Evidence: Benzyl 5-amino-1H-imidazole-4-carboxylate vs. Analogous Imidazole-4-carboxylate Esters


Benzyl Ester Orthogonal Deprotection vs. Acid-Labile tert-Butyl Ester in Multi-Step Synthetic Sequences

The benzyl ester group enables hydrogenolytic cleavage (H₂/Pd-C) under neutral conditions, a deprotection mode orthogonal to acid-catalyzed cleavage of tert-butyl esters [1]. This orthogonality allows sequential deprotection of benzyl and tert-butyl groups in the same synthetic sequence without acid exposure to acid-sensitive functionalities. In contrast, tert-butyl 5-amino-1H-imidazole-4-carboxylate (CAS 195617-88-0) provides enhanced storage stability and solubility due to the tert-butyl group but is labile to mild acid conditions (e.g., TFA) and incompatible with hydrogenation-sensitive substrates [1]. Methyl and ethyl esters (CAS 4919-00-0 and 21190-16-9) are stable but require basic or strongly acidic hydrolysis, risking imidazole ring degradation or amino group acylation .

Medicinal Chemistry Protecting Group Strategy Peptide/Amide Synthesis

Supplier-Documented Purity: Benzyl Ester at 98% vs. Methyl Ester at 95% Minimum Purity

Multiple independent suppliers document Benzyl 5-amino-1H-imidazole-4-carboxylate at 98% purity , whereas the methyl ester analog (CAS 4919-00-0) is more commonly supplied at 95% minimum purity . Higher entry purity reduces the burden of pre-synthetic purification, particularly for reactions sensitive to impurities that may arise from incomplete esterification or byproduct formation during imidazole core synthesis.

Chemical Procurement Quality Control Synthetic Reliability

Chromatographic Retention: Benzyl Ester LogP 1.35 vs. tert-Butyl Ester XLogP3 1.4

The benzyl ester exhibits a calculated LogP of approximately 1.35 , whereas the tert-butyl ester analog (CAS 195617-88-0) has an XLogP3 value of 1.4 [1]. The methyl ester (CAS 4919-00-0) and ethyl ester (CAS 21190-16-9) have lower LogP values (approximately 0.5–0.9) and correspondingly reduced reversed-phase retention. This difference in lipophilicity translates to distinct chromatographic behavior: the benzyl ester provides enhanced retention on C18 columns compared to methyl or ethyl esters, facilitating improved separation from polar synthetic byproducts in preparative HPLC purification.

Purification Analytical Chemistry Method Development

1-(Substituted)Benzyl-5-aminoimidazole-4-carboxamide Analogs: 7-Fold Oral Potency Advantage Over Nifurtimox

In a 1991 in vivo study, 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides—structural analogs derived from the 5-aminoimidazole-4-carboxylate scaffold—demonstrated approximately 7-fold greater oral potency than nifurtimox (Lampit) in suppressing Trypanosoma cruzi parasite levels in the blood of mice with acute Chagas disease infection [1]. The most active analogs were the 1-(4-chlorobenzyl)- and 1-(3,4-dichlorobenzyl)-derivatives (L-153,094 and L-153,153, respectively) [1]. This finding establishes the 5-aminoimidazole-4-carboxylate core, particularly with benzyl or substituted benzyl substitution, as a validated pharmacophore for anti-trypanosomal lead optimization.

Antiparasitic Drug Discovery Trypanosoma cruzi SAR

Ethyl 5-amino-1-dodecyl-imidazole-4-carboxylate: HeLa IC₅₀ 0.737 μM vs. HT-29 IC₅₀ 1.194 μM

In a 2021 antiproliferative screening study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (compound 5e), a derivative of the 5-aminoimidazole-4-carboxylate ester scaffold, exhibited IC₅₀ values of 0.737 ± 0.05 μM against HeLa cervical cancer cells and 1.194 ± 0.02 μM against HT-29 colon cancer cells following 72 h treatment [1]. The compound also significantly inhibited tumor cell colony formation, migration, and induced early apoptosis. This data establishes the 5-aminoimidazole-4-carboxylate ester core as a productive starting point for anticancer lead generation.

Anticancer Drug Discovery Cytotoxicity Building Block SAR

Benzyl 5-amino-1H-imidazole-4-carboxylate – Validated Research and Procurement Application Scenarios


Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

In synthetic routes where an acid-labile protecting group (e.g., Boc, tert-butyl ester) is also present, Benzyl 5-amino-1H-imidazole-4-carboxylate provides hydrogenolytically cleavable ester protection orthogonal to acidic conditions [1]. This enables sequential deprotection: the benzyl ester can be removed via H₂/Pd-C without affecting acid-sensitive functionalities, after which acid-labile groups may be cleaved. Methyl or ethyl esters lack this orthogonal capacity, while tert-butyl esters are acid-labile and incompatible with the orthogonal strategy [1]. This scenario is particularly relevant for the synthesis of complex heterocyclic compounds, kinase inhibitor intermediates, or peptide-imidazole conjugates.

Antiparasitic Lead Optimization Programs Targeting Trypanosoma cruzi

Research groups investigating novel treatments for Chagas disease may prioritize Benzyl 5-amino-1H-imidazole-4-carboxylate as a starting scaffold. Structural analogs—specifically 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides—have demonstrated 7-fold greater oral potency than nifurtimox in murine T. cruzi infection models [2]. The target compound serves as a direct precursor for preparing the carboxamide derivatives, offering a validated entry point into a chemotype with documented in vivo anti-trypanosomal efficacy [2].

Anticancer Medicinal Chemistry Campaigns Utilizing 5-Aminoimidazole-4-carboxylate Scaffolds

The 5-aminoimidazole-4-carboxylate ester core has produced derivatives with sub-micromolar antiproliferative activity against cervical (HeLa, IC₅₀ 0.737 μM) and colon (HT-29, IC₅₀ 1.194 μM) cancer cell lines [3]. Benzyl 5-amino-1H-imidazole-4-carboxylate provides the same core scaffold, enabling SAR exploration through N-1 substitution, ester hydrolysis to carboxylic acid, or conversion to carboxamide derivatives. Procurement of this compound supports medicinal chemistry efforts targeting anticancer lead identification and optimization [3].

Preparative HPLC Purification Method Development

With a LogP of approximately 1.35 , Benzyl 5-amino-1H-imidazole-4-carboxylate exhibits distinct reversed-phase retention compared to more polar methyl or ethyl ester analogs (LogP ~0.5–0.9). This property facilitates improved separation from polar synthetic byproducts during preparative HPLC purification. Analytical chemists and process development teams may select the benzyl ester variant specifically to leverage this chromatographic behavior, reducing method development time and improving purification outcomes .

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